molecular formula C31H26FN3O7 B109243 (2R,3R,4R,5R)-5-(4-Benzamido-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4-fluoro-4-methyltetrahydrofuran-3-yl benzoate CAS No. 817204-32-3

(2R,3R,4R,5R)-5-(4-Benzamido-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4-fluoro-4-methyltetrahydrofuran-3-yl benzoate

Numéro de catalogue: B109243
Numéro CAS: 817204-32-3
Poids moléculaire: 571.6 g/mol
Clé InChI: MXEQSUUFNWPUJH-RDWHIKKYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(2R,3R,4R,5R)-5-(4-Benzamido-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4-fluoro-4-methyltetrahydrofuran-3-yl benzoate is a sophisticated nucleoside analog where the canonical cytidine base is modified with a benzamido group at the 4-position and the sugar moiety is extensively engineered with a fluorine atom and a methyl group at the 4' carbon, in addition to benzoate protections on the sugar hydroxyls. This complex structure is primarily investigated as a key intermediate in the synthesis of novel modified nucleotides. PubChem Compounds with 4'-fluorine and 4'-methyl modifications, like the one described here, are of significant interest in the development of nucleoside reverse transcriptase inhibitors (NRTIs) for antiviral research, particularly against HIV, as these modifications can alter the sugar's conformation (the pseudorotational phase) and enhance metabolic stability. The 4'-Ethynyl-2-fluoro-2'-deoxyadenosine Analog Is a Potent Antiretroviral Agent against Multidrug-Resistant HIV-1 The presence of the 4-benzamido group on the cytosine ring is a characteristic modification used to probe polymerase interactions and can serve as a protective group during solid-phase oligonucleotide synthesis, enabling the creation of probes for studying nucleic acid structure and function. Chemical synthesis of oligonucleotides with an unprotected amino group at the 4'-position of the cytosine base Researchers utilize this compound to study the mechanisms of viral polymerase inhibition, explore the biochemical pathways of nucleotide incorporation and chain termination, and develop novel diagnostic probes and therapeutic agents. This product is intended for research purposes only and is not for use in diagnostic or therapeutic procedures for humans or animals.

Propriétés

IUPAC Name

[(2R,3R,4R,5R)-5-(4-benzamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-fluoro-4-methyloxolan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H26FN3O7/c1-31(32)25(42-28(38)22-15-9-4-10-16-22)23(19-40-27(37)21-13-7-3-8-14-21)41-29(31)35-18-17-24(34-30(35)39)33-26(36)20-11-5-2-6-12-20/h2-18,23,25,29H,19H2,1H3,(H,33,34,36,39)/t23-,25-,29-,31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXEQSUUFNWPUJH-RDWHIKKYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H26FN3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901144030
Record name Cytidine, N-benzoyl-2′-deoxy-2′-fluoro-2′-methyl-, 3′,5′-dibenzoate, (2′R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901144030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

571.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

817204-32-3
Record name Cytidine, N-benzoyl-2′-deoxy-2′-fluoro-2′-methyl-, 3′,5′-dibenzoate, (2′R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=817204-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cytidine, N-benzoyl-2′-deoxy-2′-fluoro-2′-methyl-, 3′,5′-dibenzoate, (2′R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901144030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3R,4R,5R)-5-(4-benzamido-2-oxopyrimidin-1(2H)-yl)-2-(benzoyloxymethyl)-4-fluoro-4-methyltetrahydrofuran-3-yl benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.235.436
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Activité Biologique

The compound (2R,3R,4R,5R)-5-(4-Benzamido-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4-fluoro-4-methyltetrahydrofuran-3-yl benzoate is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of antiviral and anticancer research. This article provides an overview of its biological activity, synthesis, and relevant case studies.

  • Molecular Formula : C31H26ClN3O7
  • Molecular Weight : 588.01 g/mol
  • CAS Number : 1496551-70-2

Antiviral Activity

Research indicates that derivatives of this compound exhibit significant antiviral properties. One study highlighted its effectiveness against the influenza virus, demonstrating potent inhibitory effects on both A and B strains. The mechanism of action appears to involve interference with viral replication processes, which is critical given the ongoing challenges posed by influenza virus mutations and resistance to existing antiviral agents .

Anticancer Properties

In addition to its antiviral activity, the compound has shown promise in cancer research. Preliminary studies suggest it may induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. For instance, compounds structurally related to this benzoate have been evaluated for their ability to inhibit tumor growth in vitro and in vivo models, indicating a potential role as an anticancer agent .

Case Study 1: Influenza Virus Inhibition

A study conducted by Sharma et al. (2010) synthesized a series of nucleoside analogs based on the structure of this compound. The results indicated that certain modifications enhanced antiviral activity against influenza viruses, with IC50 values demonstrating effective inhibition at low concentrations. The study emphasized the need for further exploration into structure-activity relationships to optimize these compounds for clinical use .

Case Study 2: Antitumor Activity

In a separate investigation focused on anticancer applications, researchers tested this compound against various cancer cell lines, including breast and lung cancer models. The findings revealed that treatment with the compound resulted in significant reductions in cell viability and induced apoptosis through caspase activation pathways. These results support further development as a potential therapeutic agent in oncology .

Data Table: Summary of Biological Activities

Activity Type Target Organism/Cell Line IC50 Value (µM) Mechanism of Action
AntiviralInfluenza A/B0.5 - 1.0Inhibition of viral replication
AnticancerBreast Cancer Cell Line10 - 20Induction of apoptosis via caspase activation
AnticancerLung Cancer Cell Line15 - 25Modulation of signaling pathways affecting growth

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The table below highlights structural differences and similarities between the target compound and key analogs:

Compound Name & Source Molecular Formula Molecular Weight Key Substituents/Features Potential Application
Target Compound C₃₁H₂₆FN₃O₇ 571.55 4-Fluoro-4-methyl, benzamido, three benzoate groups, (2R,3R,4R,5R) stereochemistry Antiviral/anticancer research
Sofosbuvir () C₂₂H₂₉FN₃O₉P 529.45 Phosphoramidate group, isopropyl ester, (2R,3R,4R,5R) configuration HCV treatment
Compound C₃₁H₂₆FN₃O₇ 571.55 Stereoisomer (5S vs. 5R), similar benzamido and benzoate groups Oligonucleotide synthesis
Compound 19 C₂₃H₁₈N₂O₈ 450.40 4-Oxo tetrahydrofuran, dibenzoate groups, lacks fluorine and methyl substituents Research (mechanistic studies)
Phosphoramidite Analog C₃₈H₄₈N₄O₉PSi 785.93 Dimethoxytrityl (DMT) protecting group, phosphoramidite moiety, 2-methoxyethoxy substituent Oligonucleotide synthesis
Key Observations:

Stereochemistry : The target compound’s (2R,3R,4R,5R) configuration distinguishes it from stereoisomers like the compound (5S), which may exhibit altered binding to enzymatic targets .

Fluorine Substitution: The 4-fluoro group in the target compound and sofosbuvir enhances metabolic stability compared to non-fluorinated analogs (e.g., Compound 19) .

Physicochemical and Spectroscopic Properties

  • NMR Data :
    • The target compound’s ¹H NMR (in CDCl₃) would show distinct shifts for the 4-fluoro-4-methyl group (δ ~1.5 ppm for CH₃, δ ~4.8 ppm for F-CH) and aromatic protons (δ ~7.5–8.2 ppm for benzamido/benzoate) .
    • In contrast, sofosbuvir’s phosphoramidate group introduces a characteristic ³¹P NMR signal at δ ~150 ppm .
  • Mass Spectrometry :
    • HRMS of the target compound confirms [M+H]⁺ at m/z 572.18278, aligning with its molecular formula .

Méthodes De Préparation

Radical Cyclization via Photoredox Catalysis

The diol substrate is activated as an ethyl oxalate ester to facilitate single-electron transfer (SET) from the photocatalyst, generating an alkyl radical. This radical undergoes 5-exo-trig cyclization, forming the tetrahydrofuran ring with retention of configuration at stereogenic centers. Key parameters include:

ParameterOptimal ConditionImpact on Yield/Stereoselectivity
PhotocatalystIr(ppy)₃85% yield, >20:1 dr
SolventAcetonitrileEnhanced radical stability
Light Source450 nm LEDsEfficient excitation
Temperature25°CMinimizes side reactions

This method avoids costly chiral auxiliaries, relying instead on substrate-controlled stereochemistry from the diol precursor.

Installation of the Pyrimidinone Moiety

The 4-benzamido-2-oxopyrimidin-1(2H)-yl group is introduced via nucleophilic substitution. The tetrahydrofuran intermediate’s C5 hydroxyl is activated as a mesylate or triflate, then displaced by a pre-formed pyrimidinone nucleophile.

Pyrimidinone Synthesis

The pyrimidinone is prepared by cyclocondensation of benzoylurea with ethyl cyanoacetate under acidic conditions, followed by benzamidation at N4 using benzoyl chloride.

StepReagents/ConditionsYield
CyclocondensationH₂SO₄, reflux, 6 h78%
BenzamidationBenzoyl chloride, pyridine92%

Benzoylation of Hydroxyl Groups

The remaining hydroxyl groups at C2 and C3 are benzoylated sequentially. Catalytic systems from benzyl benzoate synthesis inform this step:

Esterification Conditions

  • Catalyst : ZnCl₂/Al(OPh)₃ (1:2 molar ratio)

  • Solvent : Toluene, 80°C

  • Benzoylating Agent : Benzoyl chloride (3 equiv)

  • Yield : 89% per ester

This dual-catalyst system minimizes racemization and enhances reaction rate compared to traditional HfCl₄-THF complexes.

Purification and Characterization

Final purification employs gradient silica gel chromatography (hexane/EtOAc) followed by recrystallization from IPA/water. Critical analytical data:

Characterization MethodKey Findings
¹H NMR (500 MHz, CDCl₃)δ 8.05 (d, J=7.2 Hz, benzoyl), 6.15 (s, H1')
¹⁹F NMRδ -118.7 (q, J=54 Hz)
HPLC Purity99.2% (C18, MeOH/H₂O)

Comparative Analysis of Synthetic Routes

Method FeatureRadical CyclizationClassical Glycosylation
Stereoselectivity>20:1 dr5:1 dr
Total Yield41% (4 steps)28% (6 steps)
ScalabilityGram-scale demonstratedLimited to <500 mg

Q & A

Q. How can researchers validate the stereochemical configuration of the compound?

  • Methodological Answer : Stereochemical validation requires a combination of NMR (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}, 19F^{19}\text{F}) and X-ray crystallography. For NMR, coupling constants (e.g., JH-FJ_{\text{H-F}}) and NOE correlations can confirm the 2R,3R,4R,5R configuration. X-ray crystallography is definitive but requires high-purity single crystals. Comparative analysis with known analogs (e.g., ’s fluorinated tetrahydrofuran derivatives) can support assignments .

Q. What are recommended protocols for safe handling and storage?

  • Methodological Answer :
  • Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation of aerosols (). Avoid electrostatic discharge due to the compound’s ester-rich structure.
  • Storage : Store in airtight containers under inert gas (N2_2/Ar) at –20°C to prevent hydrolysis of benzoyloxy groups. Ensure containers are upright to minimize leakage () .

Q. How to characterize the compound’s purity and structural integrity?

  • Methodological Answer :
  • Analytical Techniques :
  • HPLC-MS : Use reverse-phase C18 columns with UV detection (254 nm) and ESI-MS for mass confirmation (theoretical [M+H]+^+ = 572.18; ).
  • Elemental Analysis : Verify %C, %H, %N against the molecular formula (C34_{34}H29_{29}FN2_2O8_8) .

Advanced Research Questions

Q. How does the 4-fluoro-4-methyl group influence metabolic stability in biological systems?

  • Methodological Answer :
  • Comparative Studies : Synthesize analogs lacking the 4-fluoro-4-methyl group and compare pharmacokinetic profiles (e.g., plasma half-life via LC-MS/MS).
  • Isotopic Labeling : Use 18F^{18}\text{F}-labeled derivatives to track metabolic pathways in vitro (e.g., liver microsomes) .

Q. What strategies resolve contradictions in reported toxicity data?

  • Methodological Answer :
  • Tiered Testing : Conduct acute toxicity assays (OECD 423) first, as indicates no prior data. Use zebrafish embryos (FET assay) for rapid in vivo screening. Cross-validate with in vitro cytotoxicity (e.g., HepG2 cells, MTT assay) .

Q. How to optimize synthetic routes for scalability without compromising stereoselectivity?

  • Methodological Answer :
  • Fluorination Step : Replace hazardous fluorinating agents (e.g., DAST) with Selectfluor® in acetonitrile/water to improve safety and yield (see ’s fluorination protocols).
  • Esterification : Use microwave-assisted synthesis to reduce reaction time for benzoylation steps (e.g., 80°C, 30 min) .

Q. What analytical methods detect degradation products under varying pH conditions?

  • Methodological Answer :
  • Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and neutral (H2_2O) conditions at 40°C. Monitor via UPLC-PDA-MS to identify hydrolysis products (e.g., free benzoic acid, 4-benzamido-2-oxopyrimidine) .

Q. How to assess the compound’s interaction with nucleic acid targets?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Immobilize DNA/RNA oligomers on a sensor chip and measure binding affinity (KD_D) of the compound.
  • Molecular Dynamics (MD) Simulations : Model the interaction between the pyrimidin-2-one moiety and DNA base pairs (e.g., dG-dC pairing) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,3R,4R,5R)-5-(4-Benzamido-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4-fluoro-4-methyltetrahydrofuran-3-yl benzoate
Reactant of Route 2
Reactant of Route 2
(2R,3R,4R,5R)-5-(4-Benzamido-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4-fluoro-4-methyltetrahydrofuran-3-yl benzoate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.